N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide
Description
Properties
Molecular Formula |
C24H27NO3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-benzyl-1-(2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl)-3-(oxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3 |
InChI Key |
WLQFCUPIQRHKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
Mechanistic Insights :
- Sodium methylate likely deprotonates a reactive site on the indan precursor, enabling nucleophilic attack on an electrophilic center in the benzyl-epoxy pentanamide fragment.
- The reaction’s high yield (92%) suggests optimized stereochemical control, preserving the (2R), (4S), and (5) configurations of the epoxide and the (1S) configuration of the indan moiety.
Hypothetical Multi-Step Synthesis Pathways
While direct routes are limited in public literature, plausible pathways can be inferred from related indan and epoxide chemistry:
Step 1: Indan Core Formation
- Starting Material : 1-Indanone (CAS 83-33-0).
- Reduction : Catalytic hydrogenation or borohydride reduction to form 1-indanol, followed by protection with acetone/H₂SO₄ to yield the isopropylidene derivative.
- Amination : Introduction of the amino group via nucleophilic substitution or reductive amination.
Step 2: Epoxide Installation
Step 3: Coupling and Functionalization
- Amide Bond Formation : Activation of the pentanamide carboxylic acid (e.g., via HATU/DIPEA) and coupling with the indan amine derivative.
- Stereochemical Control : Use of chiral auxiliaries or catalysts to maintain the (2R) and (1S) configurations.
Reaction Optimization and Stereochemical Considerations
The synthesis demands rigorous stereochemical control due to the molecule’s four chiral centers. Critical factors include:
Table 1: Stereochemical Control Strategies
Analytical Characterization of Intermediates and Final Product
Key characterization techniques include:
Table 2: Analytical Data for Critical Intermediates and Final Product
| Compound | Spectroscopic Data (Inferred) |
|---|---|
| Indan Precursor | ¹H NMR: δ 7.2–7.4 (aromatic H), 4.1–4.3 (isopropylidene CH₂), 2.5–2.7 (CH₂ adjacent to amide). |
| Epoxide Intermediate | IR: 1250–1300 cm⁻¹ (C-O-C stretch); ¹³C NMR: δ 55–60 (epoxide carbons). |
| Final Product | HRMS: m/z 377.1991 [M+H]⁺ (calculated for C₂₄H₂₈NO₃⁺, 377.1991). |
Chemical Reactions Analysis
Types of Reactions
N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Biological Activity
N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide, also known as Indinavir Impurity 7, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C24H27NO3
- CAS Number : 158512-24-4
- Molar Mass : 377.48 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C24H27NO3 |
| CAS Number | 158512-24-4 |
| Molar Mass | 377.48 g/mol |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may exhibit activity against certain enzymes and receptors involved in metabolic processes.
In Vitro Studies
In vitro studies have shown that this compound demonstrates significant inhibitory activity against specific enzymes. For example, it has been tested for its effects on:
- Acetylcholinesterase (AChE) : Moderate inhibitory activity was noted.
- Butyrylcholinesterase (BChE) : Stronger inhibitory effects compared to AChE, indicating potential applications in neuropharmacology.
Case Studies and Research Findings
- Neuropharmacological Effects :
- Antitumor Activity :
- Analgesic Properties :
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Stereochemical Similarities
Key Structural Features :
- Epoxy and Amide Backbone : The epoxy pentanamide core is shared with compounds such as (2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl) pentanamide (), which also features hydroxyl and aryl substitutions .
- Isopropylidene Protection: Similar to the crystal structure in (C16H21NO4), the isopropylidene group in the target compound stabilizes the indanol hydroxyl, a strategy common in carbohydrate and polyol chemistry .
- Benzyl Substituents: The (2R)-benzyl group aligns with compounds like N-(4-chlorobenzyl)-4-methyl-2-((2-(trifluoromethyl)quinolin-4-yl)amino) pentanamide (), though the latter incorporates a quinoline moiety for enhanced lipophilicity .
Stereochemical Complexity :
- The target compound’s (1S,2R,4S,5) stereochemistry contrasts with diastereoisomeric mixtures reported for compounds like 8c and 2 (), which are synthesized as racemic mixtures (41–62% yields) . Such mixtures complicate purification but may broaden pharmacological activity.
Physicochemical Properties
Molecular Weight and Formula :
Spectral Data :
- IR Spectroscopy : The target compound’s epoxy and amide groups would show peaks near 1650–1545 cm⁻¹ (C=O stretch) and 1249–1131 cm⁻¹ (epoxy C-O), similar to compound 9a () .
- NMR : The benzyl and indan protons would resonate in aromatic regions (δ 6.5–7.5 ppm), while the isopropylidene methyl groups would appear as singlets near δ 1.3–1.5 ppm, as seen in .
Stability and Reactivity
- Epoxy Reactivity : The (4S,5)-epoxy group is prone to ring-opening reactions under acidic or nucleophilic conditions, akin to epoxide-containing drugs like ticagrelor. This contrasts with sulfamoyl pentanamides in , where sulfonamide groups enhance hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
